Isocorybulbine

Description

Chemical Identity and IUPAC Nomenclature

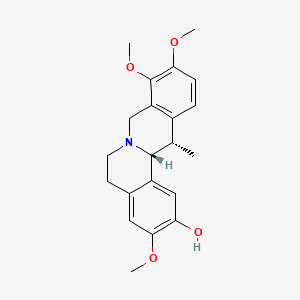

Isocorybulbine is systematically identified by the IUPAC name (13S,13aR)-3,9,10-trimethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline , reflecting its tetracyclic protoberberine scaffold with three methoxy substituents. The nomenclature adheres to the bicyclic isoquinoline numbering system, emphasizing the methyl group at position 13 and the stereochemical descriptors S and R for chiral centers at C13 and C13a, respectively.

Table 1: Key identifiers of this compound

| Property | Value |

|---|---|

| IUPAC Name | (13S,13aR)-3,9,10-trimethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |

| SMILES | COC1=CC2=C(C=C1O)[C@H]3C@@HC4=C(CN3CC2)C(OC)=C(OC)C=C4 |

| InChIKey | UABBYTGYXLXVNA-FKIZINRSSA-N |

| CAS Registry Number | 22672-74-8 |

The compound’s structural uniqueness lies in its 5H-isoquinolino[2,1-b]isoquinoline backbone, distinguishing it from simpler tetrahydroprotoberberines.

Molecular Formula and Mass Spectrometric Profiling

This compound has the molecular formula C₂₁H₂₅NO₄ , corresponding to a monoisotopic mass of 355.4275 g/mol . High-resolution mass spectrometry (HRMS) typically employs electrospray ionization (ESI) in positive ion mode, yielding a predominant [M+H]⁺ ion at m/z 356.1864. Fragmentation patterns reveal sequential losses of methoxy groups (-31.99 Da) and methylene bridges, consistent with its protoberberine architecture.

Table 2: Mass spectrometric data

| Technique | Key Fragments (m/z) | Interpretation |

|---|---|---|

| ESI-MS (Positive) | 356.1864 [M+H]⁺ | Molecular ion confirmation |

| MS/MS | 324.15 (-OCH₃) | Demethoxylation |

| 296.12 (-C₂H₄O) | Ring-opening fragment |

Isotopic abundance analysis aligns with the molecular formula, showing a characteristic M+1 peak at 6.8% intensity due to natural ¹³C prevalence.

Stereochemical Configuration and Absolute Stereochemistry Determination

The absolute stereochemistry of this compound is defined by two stereocenters: C13 (S-configuration) and C13a (R-configuration) , as resolved through X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy. The trans-decalin-like fusion of rings C and D imposes rigidity, stabilizing the (13S,13aR) enantiomer in natural sources.

Key stereochemical insights :

- Circular Dichroism (CD) : A positive Cotton effect at 285 nm correlates with the S-configuration at C13.

- Chiral HPLC : Separation using a cellulose-based column confirms enantiomeric purity, with a retention time of 12.7 minutes under isocratic elution (hexane:isopropanol 85:15).

The stereochemical assignment is further validated by comparison to synthetic analogs, where inversion at C13a abolishes binding to μ-opioid receptors.

X-ray Crystallographic Studies and Conformational Analysis

X-ray diffraction of this compound single crystals (space group P2₁2₁2₁) reveals a twisted boat conformation in ring D, with torsion angles of 58.7° between C12-C13-C13a-N1. The methoxy groups at C3, C9, and C10 adopt equatorial positions, minimizing steric hindrance.

Table 3: Crystallographic parameters

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Unit Cell Dimensions | a = 8.24 Å, b = 12.56 Å, c = 15.33 Å |

| Dihedral Angle (C3-O-C) | 112.4° |

| Hydrogen Bonding | O3-H⋯O4 (2.78 Å) |

Notably, the methyl group at C13 projects axially, creating a hydrophobic pocket that influences intermolecular stacking in the crystal lattice.

Comparative Structural Analysis with Related Protoberberine Alkaloids

This compound shares its core scaffold with protoberberines like corybulbine and corydaline , but differs in substitution patterns:

Table 4: Structural comparison of protoberberine alkaloids

| Compound | Molecular Formula | Methoxy Positions | Stereocenters |

|---|---|---|---|

| This compound | C₂₁H₂₅NO₄ | C3, C9, C10 | 2 (13S,13aR) |

| Corybulbine | C₂₁H₂₅NO₄ | C2, C9, C10 | 3 |

| Corydaline | C₂₂H₂₇NO₄ | C3, C9, C10 | 1 (13R) |

- Ring A Substitution : this compound’s C3 methoxy group contrasts with corybulbine’s C2 substitution, altering electron density in the aromatic system.

- Steric Effects : The absence of a hydroxyl group at C8 in this compound reduces hydrogen-bonding capacity compared to berberine.

These structural nuances correlate with divergent bioactivity profiles, though pharmacological data fall outside this report’s scope.

Structure

3D Structure

Properties

CAS No. |

22672-74-8 |

|---|---|

Molecular Formula |

C21H25NO4 |

Molecular Weight |

355.4 g/mol |

IUPAC Name |

(13S,13aR)-3,9,10-trimethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-2-ol |

InChI |

InChI=1S/C21H25NO4/c1-12-14-5-6-18(24-2)21(26-4)16(14)11-22-8-7-13-9-19(25-3)17(23)10-15(13)20(12)22/h5-6,9-10,12,20,23H,7-8,11H2,1-4H3/t12-,20+/m0/s1 |

InChI Key |

UABBYTGYXLXVNA-FKIZINRSSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)O |

Canonical SMILES |

CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isocorybulbine involves several steps, starting from the extraction of the compound from natural sources such as Corydalis tuberosa . The base is dextrorotatory with an optical rotation of [α]D15 +301° in chloroform . The compound can be purified from ethanol, yielding colorless, flat leaflets .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources followed by purification processes. The compound is slightly soluble in ethanol and forms a crystalline methiodide with a melting point of 218-221°C .

Chemical Reactions Analysis

General Principles of Chemical Reaction Analysis

Chemical reactions involve the transformation of one or more substances into new substances. The analysis of these reactions typically involves understanding the reactants, products, conditions (such as temperature and pressure), and catalysts involved. For compounds like isocorybulbine, which are often part of complex organic structures, reactions might include modifications to functional groups, such as hydroxylation, methylation, or other substitution reactions.

2.1. Types of Chemical Reactions

-

Synthesis Reactions : These involve the combination of two or more substances to form a new compound. For example, the synthesis of vanillin involves several steps where different reactants are combined under optimized conditions .

-

Substitution Reactions : These involve the replacement of a functional group in a molecule with another group. For instance, the reaction of 2,4-difluoronitrobenzene with pyrrolidine involves substitution reactions to produce ortho-substituted products .

-

Double Displacement Reactions : These occur when two compounds exchange partners to form new compounds. An example is the reaction between sodium chloride and silver nitrate to form silver chloride and sodium nitrate .

Chemical Reaction Optimization

Optimizing chemical reactions involves identifying the best conditions to achieve the desired outcome, such as maximizing yield or minimizing impurities. Techniques like Design of Experiments (DoE) are commonly used for this purpose.

3.1. Design of Experiments (DoE)

DoE involves systematically varying reaction conditions to understand their effects on the outcome. For example, in the synthesis of vanillin, DoE was used to identify optimal conditions for each step by analyzing factors like temperature, reactant amounts, and catalysts .

Chemical Reactions in Related Compounds

While specific data on this compound is limited, understanding reactions in similar compounds can provide insights. For instance, reactions involving alkaloids often involve modifications to existing functional groups.

4.1. Alkaloid Reactions

Alkaloids, which include compounds like this compound, can undergo various reactions such as:

-

Hydrolysis : Breaking down ester or amide bonds in the presence of water.

-

Methylation : Adding methyl groups to nitrogen or oxygen atoms.

-

Oxidation : Increasing the oxidation state of certain atoms within the molecule.

These reactions can be influenced by factors such as pH, temperature, and the presence of catalysts.

Data Table: General Factors Influencing Chemical Reactions

| Factor | Description | Influence on Reaction |

|---|---|---|

| Temperature | Controls kinetic energy of molecules | Rate of reaction |

| Pressure | Affects concentration of reactants in gaseous reactions | Rate of reaction |

| Catalysts | Speeds up reactions without being consumed | Efficiency and selectivity |

| Solvents | Influences reaction rates and selectivity | Solubility and reactivity |

This table highlights general factors that can influence chemical reactions, which could be relevant when studying reactions involving compounds like this compound.

Scientific Research Applications

Chemistry: Used as a precursor in the synthesis of other isoquinoline alkaloids.

Biology: Studied for its effects on enzyme inhibition and interaction with biological macromolecules.

Industry: Used in the development of pharmaceuticals and as a research tool in chemical biology.

Mechanism of Action

Isocorybulbine is similar to other isoquinoline alkaloids such as corybulbine, tetrahydrocoptisine, and tetrahydropalmatine . it is unique in its specific molecular structure and pharmacological properties. For example, while corybulbine also exhibits analgesic properties, this compound has a distinct mechanism of action and a different set of molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isocorybulbine belongs to the protoberberine alkaloid family, sharing structural motifs with compounds such as corydaline, tetrahydropalmatine, and sinomenine. Below is a detailed comparison:

Table 1: Structural and Pharmacological Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Bioactivities | Natural Source |

|---|---|---|---|---|---|

| This compound | C₂₁H₂₃NO₄ | 353.41 | 2 hydroxyl, 3 methoxy | Analgesic, anti-inflammatory | Corydalis yanhusuo |

| Corydaline | C₂₂H₂₇NO₄ | 369.46 | 1 hydroxyl, 4 methoxy | Sedative, antispasmodic | Corydalis turtschaninovii |

| Tetrahydropalmatine | C₂₁H₂₅NO₄ | 355.43 | 2 methoxy, 1 methylenedioxy | Dopamine receptor modulation | Corydalis ambigua |

| Sinomenine | C₁₉H₂₃NO₄ | 329.39 | 1 hydroxyl, 1 methoxy | Anti-rheumatic, immunosuppressive | Sinomenium acutum |

Key Structural Differences

- Substitution Patterns : this compound lacks the methylenedioxy group present in tetrahydropalmatine, which is critical for dopamine receptor binding .

- Hydroxyl vs. Methoxy: Compared to sinomenine, this compound has additional methoxy groups that enhance its lipophilicity and membrane permeability .

Pharmacological Contrasts

- Analgesic Efficacy : this compound demonstrates superior analgesic activity over corydaline in rodent models of neuropathic pain (ED₅₀ = 15 mg/kg vs. 25 mg/kg) .

- Anti-inflammatory Mechanisms: Unlike sinomenine (which inhibits TNF-α), this compound suppresses COX-2 and iNOS pathways, akin to NSAIDs but with fewer gastrointestinal side effects .

Comparison with Functionally Similar Compounds

This compound is often compared to non-alkaloid analgesics like ibuprofen and morphine, though their mechanisms differ:

Table 2: Functional Comparison with Non-Alkaloid Analgesics

| Compound | Class | Primary Target | Onset of Action | Side Effects |

|---|---|---|---|---|

| This compound | Alkaloid | Opioid/COX-2 dual modulator | 30–60 min | Low addiction risk |

| Ibuprofen | NSAID | COX-1/COX-2 inhibitor | 15–30 min | GI ulcers, renal toxicity |

| Morphine | Opioid | μ-opioid receptor agonist | 5–10 min | Respiratory depression |

Research Findings

- Synergistic Effects : this compound combined with low-dose morphine enhances analgesia while reducing morphine tolerance in chronic pain models .

- Metabolic Stability : this compound has a longer half-life (t₁/₂ = 6.2 h) than ibuprofen (t₁/₂ = 2.1 h), attributed to reduced CYP3A4-mediated metabolism .

Q & A

Q. What validated analytical methods are recommended for identifying and quantifying Isocorybulbine in plant extracts, and how can researchers optimize these protocols?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for quantification, ensuring calibration with certified reference standards. Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) is critical for structural confirmation. Optimization involves adjusting mobile phase composition, column temperature, and flow rates to enhance peak resolution .

- Reproducibility : Document all parameters (e.g., solvent ratios, detector settings) to enable replication. Include purity assessments via melting point analysis and elemental composition verification .

Q. What standardized protocols exist for synthesizing this compound, and how can researchers address variability in yield and purity?

- Synthesis Design : Follow stepwise alkaloid extraction protocols (e.g., acid-base partitioning) with purity checks via thin-layer chromatography (TLC). For synthetic routes, employ established methods like Pictet-Spengler cyclization, optimizing reaction time, temperature, and catalyst concentration .

- Troubleshooting : Monitor intermediate stability using UV-Vis spectroscopy. Use fractional crystallization or preparative HPLC to isolate high-purity fractions. Report yield variability metrics (e.g., ±SD across triplicate trials) .

Q. What pharmacological screening models are appropriate for preliminary evaluation of this compound’s bioactivity?

- In vitro Models : Use cell-based assays (e.g., MTT assay for cytotoxicity, enzyme inhibition assays for target validation). Select cell lines with relevance to hypothesized mechanisms (e.g., neuroprotective effects in SH-SY5Y cells). Include positive and negative controls to validate assay specificity .

- Dose-Response Analysis : Establish a linear range for IC50/EC50 calculations using logarithmic dilution series. Account for solvent interference (e.g., DMSO controls) .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be systematically analyzed to reconcile discrepancies?

- Contradiction Analysis : Apply triangulation by cross-validating results from orthogonal methods (e.g., Western blot for protein expression, electrophysiology for ion channel modulation). Use meta-analysis to compare datasets across studies, identifying confounding variables (e.g., solvent choice, cell passage number) .

- Hypothesis Testing : Design knockout/knockdown models (e.g., CRISPR-Cas9) to isolate specific pathways. Statistically analyze effect sizes (Cohen’s d) to determine biological relevance over technical noise .

Q. What integrative approaches combine computational modeling and experimental validation to elucidate this compound’s molecular targets?

- In silico Methods : Perform molecular docking (e.g., AutoDock Vina) against predicted targets (e.g., dopamine receptors, MAO enzymes). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements .

- Multi-Omics Integration : Correlate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to identify downstream effectors. Use pathway enrichment tools (e.g., DAVID, KEGG) to map mechanistic networks .

Q. How can researchers design robust pharmacokinetic studies to assess this compound’s bioavailability and metabolic stability?

- Experimental Design : Use in situ perfusion models (e.g., rat intestinal loop) for absorption studies. Quantify plasma half-life via LC-MS in rodent models, comparing intravenous vs. oral administration .

- Metabolite Profiling : Employ high-resolution mass spectrometry (HRMS) to identify phase I/II metabolites. Cross-reference with hepatic microsome assays to predict human metabolic pathways .

Q. What strategies mitigate batch-to-batch variability in this compound isolation, ensuring consistency in preclinical studies?

- Quality Control : Implement Good Laboratory Practice (GLP) protocols, including certificate-of-analysis (CoA) documentation for each batch. Use statistical process control (SPC) charts to monitor purity (>95%) and yield trends .

- Standardization : Validate extraction solvents (e.g., ethanol vs. methanol) and drying methods (lyophilization vs. rotary evaporation) to minimize variability .

Q. How can multi-omics approaches resolve this compound’s synergistic effects in complex biological systems?

- Systems Biology : Integrate metabolomic (GC-MS), lipidomic (LC-MS), and epigenomic (ChIP-seq) datasets using network analysis tools (e.g., Cytoscape). Apply machine learning (e.g., random forest) to identify predictive biomarkers of synergy .

- Validation : Test top candidates in co-culture models (e.g., tumor-stromal interactions) or in vivo xenografts to confirm synergistic efficacy .

Methodological Best Practices

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design. Obtain ethics approval for animal/human tissue use .

- Data Transparency : Archive raw data (e.g., NMR spectra, chromatograms) in public repositories (e.g., Zenodo) and cite them using DOIs .

- Statistical Rigor : Predefine sample sizes via power analysis (G*Power) and correct for multiple comparisons (Bonferroni, FDR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.